molecular formula C8H17N3O2S B15294626 2-Methyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide

2-Methyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B15294626
M. Wt: 219.31 g/mol
InChI Key: WEWYDGLJXXERTR-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that contains a thiadiazolidine ring with a piperidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thiourea derivative with a piperidine-containing reagent. The reaction is usually carried out in the presence of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-Methyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine: Lacks the 1,1-dioxide functionality, which may affect its reactivity and biological activity.

    5-(Piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide: Similar structure but without the methyl group, leading to differences in steric and electronic properties.

Uniqueness

2-Methyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C8H17N3O2S

Molecular Weight

219.31 g/mol

IUPAC Name

2-methyl-5-piperidin-4-yl-1,2,5-thiadiazolidine 1,1-dioxide

InChI

InChI=1S/C8H17N3O2S/c1-10-6-7-11(14(10,12)13)8-2-4-9-5-3-8/h8-9H,2-7H2,1H3

InChI Key

WEWYDGLJXXERTR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(S1(=O)=O)C2CCNCC2

Origin of Product

United States

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